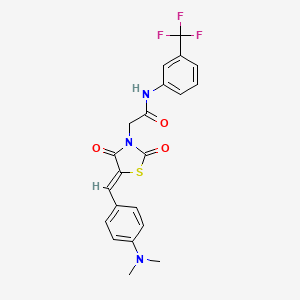

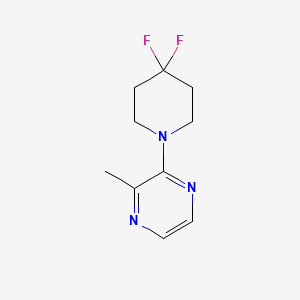

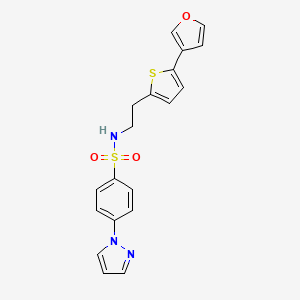

2-(4,4-二氟哌啶-1-基)-3-甲基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine is not directly discussed in the provided papers. However, the papers do provide insights into related pyrazine compounds and their chemical behavior. Pyrazines are heterocyclic aromatic compounds with a nitrogen atom at the 1 and 4 positions of the six-membered ring. They are known for their varied applications, including their use as fluorescence labeling reagents for saccharides, as described in the first paper . The second paper discusses the separation of methylpyridines, which are structurally related to pyrazines, using electrophoretic techniques . These insights can be indirectly related to the analysis of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine, suggesting potential methods for its analysis and properties it may exhibit.

Synthesis Analysis

While the synthesis of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine is not detailed in the provided papers, the general approach to synthesizing pyrazine derivatives often involves the formation of the pyrazine ring followed by functionalization at the appropriate positions. The presence of a difluoropiperidinyl group suggests a multi-step synthesis that may include the introduction of the fluorine atoms and the piperidine ring at specific stages. The methodologies for synthesizing related compounds, such as the derivatization of monosaccharides with 2-amino-3-phenylpyrazine, could offer insights into potential synthetic routes .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which can influence the electronic properties of the molecule. The substitution of the pyrazine ring with a difluoropiperidinyl group at the 2-position and a methyl group at the 3-position would likely affect the molecule's electron distribution, reactivity, and interaction with other molecules. The structural analysis of related compounds, such as methylpyridines, can provide a comparative basis for understanding the electronic and steric effects of substituents on the pyrazine ring .

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can vary significantly depending on the substituents attached to the ring. The presence of a difluoropiperidinyl group could introduce steric hindrance and electronic effects that influence the compound's chemical reactions. For instance, the fluorine atoms may affect the acidity of protons on the piperidine ring, while the aromatic pyrazine ring could participate in electrophilic substitution reactions. The use of 2-amino-3-phenylpyrazine as a labeling reagent suggests that the pyrazine ring can be derivatized under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine would be influenced by its molecular structure. The difluoropiperidinyl group could impart lipophilicity, while the pyrazine ring could contribute to the molecule's stability and potential for hydrogen bonding. The fluorescence properties of related pyrazine compounds, as seen with 2-amino-3-phenylpyrazine, indicate that the compound may also exhibit fluorescence, which could be utilized in analytical applications . The separation of methylpyridines by electrophoretic techniques suggests that similar methods might be applicable for the analysis of the physical properties of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine, such as its charge and mobility in an electric field .

科学研究应用

合成与表征

由于对有机和药物化学感兴趣,已经探索了二氟哌啶的合成,包括与“2-(4,4-二氟哌啶-1-基)-3-甲基吡嗪”相关的化合物。Verniest 等人的一项研究描述了从 δ-氯-α,α-二氟亚胺开始的新合成途径,该途径可以合成有价值的 3,3-二氟哌啶,而 δ-氯-α,α-二氟亚胺可以通过亲电氟化合成。该方法用于建立第一个合成 N-保护的 3,3-二氟哌啶酸,这是一种新的氟化氨基酸 (Verniest 等,2008)。

药物化学应用

在药物化学领域,氟化化合物(例如 3,3-二氟哌啶)引起了相当大的兴趣。例如,氟化吡唑带有额外的官能团,允许进一步官能化,并探索其作为构建块的用途。Surmont 等人开发了一种合成新 3-氨基-4-氟吡唑的策略,证明了此类氟化结构在药物开发中的重要性 (Surmont 等,2011)。

材料科学应用

该研究还扩展到材料科学应用,其中二氟哌啶和相关化合物用于合成新型材料。例如,Jin 等人使用 2,4,5-三氟苯基吡啶作为配体,开发了新的异配异氰化铱(III)配合物,证明了它们在创建具有低效率滚降的高效有机发光二极管 (OLED) 中的潜力。这些发现突出了氟化化合物在开发先进材料中的广泛应用 (Jin 等,2014)。

属性

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c1-8-9(14-5-4-13-8)15-6-2-10(11,12)3-7-15/h4-5H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNGTDFZKCGTAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)

![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3016986.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)